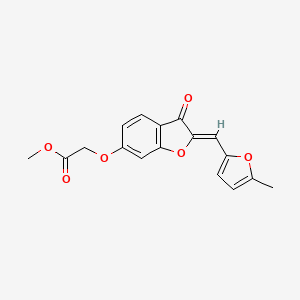

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

描述

属性

IUPAC Name |

methyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-10-3-4-12(22-10)8-15-17(19)13-6-5-11(7-14(13)23-15)21-9-16(18)20-2/h3-8H,9H2,1-2H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDGQBZKCJWIBC-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-methyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to a furan ring and an acetate group, which contributes to its unique biological properties. The IUPAC name is methyl (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-5-carboxylate. Its molecular formula is with a molecular weight of 284.26 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of benzofuran compounds showed strong antibacterial activity against various Gram-positive and Gram-negative bacteria, often surpassing the efficacy of standard antibiotics like ampicillin and streptomycin. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and E. coli .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Escherichia coli | 0.015 | 0.030 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Bacillus cereus | 0.008 | 0.030 |

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that similar benzofuran derivatives can scavenge free radicals effectively, thus protecting cells from oxidative damage . This property may contribute to its therapeutic potential in conditions such as cancer and neurodegenerative diseases.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways, modulating their activity and influencing cellular processes.

- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : By scavenging reactive oxygen species (ROS), the compound can reduce oxidative stress, which is linked to various diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives, including the target compound, against a panel of bacterial strains. The findings revealed that these compounds exhibited potent antibacterial effects, particularly against E. cloacae, with significant reductions in bacterial viability observed at low concentrations .

Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results demonstrated that certain derivatives had high scavenging activity, suggesting potential applications in nutraceuticals aimed at preventing oxidative stress-related conditions .

相似化合物的比较

Structural Analogues and Substituent Effects

Note: Exact molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data.

Physicochemical and Electronic Properties

- Polarity: The target’s 5-methylfuran substituent introduces moderate polarity, intermediate between the fluorobenzylidene (more polar) and tert-butylbenzylidene (highly nonpolar) analogs .

- Solubility : Methyl esters (target compound, ) generally exhibit better aqueous solubility than benzyl or dimethoxybenzoate esters .

Limitations and Data Gaps

- No direct data on the target compound’s synthesis, stability, or bioactivity.

- Molecular weight and formula are extrapolated from analogs.

- Further experimental studies (e.g., X-ray crystallography, HPLC analysis) are needed to confirm physicochemical properties.

常见问题

Basic Research Question

- X-ray crystallography : Resolve the (Z)-configuration and dihedral angles using SHELXL for refinement . Single-crystal data collected at 100 K often yield R-factors < 0.05 .

- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to verify methoxy and furan proton couplings .

- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) calculations to validate bond vibrations .

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question

- Design of Experiments (DoE) : Use flow chemistry platforms to systematically vary parameters (temperature, catalyst loading, residence time) . For example, Omura-Sharma-Swern oxidation in continuous flow improves reproducibility .

- Solvent screening : Polar aprotic solvents (e.g., THF, DMF) enhance intermediates’ solubility, while low temperatures (−20°C) stabilize reactive intermediates .

- Catalyst selection : Lewis acids like BF₃·Et₂O improve condensation efficiency by 20–30% compared to protic acids .

What methodologies are employed to evaluate its biological activity in cancer research?

Advanced Research Question

- In vitro assays : Test antiproliferative activity against leukemia cell lines (e.g., T-ALL, B-ALL) using MTT assays. IC₅₀ values < 10 µM indicate potency .

- Mechanistic studies : Assess microtubule depolymerization via immunofluorescence or tubulin polymerization assays .

- In vivo models : Use zebrafish xenografts to monitor tumor regression and toxicity. Dose-response curves at 1–5 mg/kg are typical .

How to resolve contradictions between spectral data and computational predictions?

Advanced Research Question

- Cross-validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Deviations > 0.5 ppm suggest misassigned stereochemistry .

- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening in ¹H spectra .

- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to resolve twinning or disorder in X-ray data .

What strategies are used to study structure-activity relationships (SAR) for analogs?

Advanced Research Question

- Functional group modulation : Replace the 5-methylfuran with pyrazole or thiophene moieties to assess electronic effects on bioactivity .

- Pharmacophore mapping : Overlay crystal structures (e.g., PDB ID: 4HKD) to identify key hydrogen-bonding interactions .

- QSAR modeling : Correlate logP values (calculated via ACD/Labs Percepta) with cytotoxicity to optimize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。